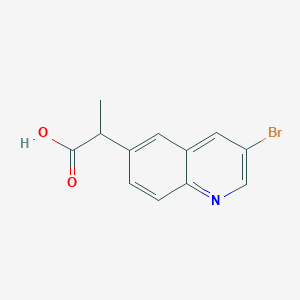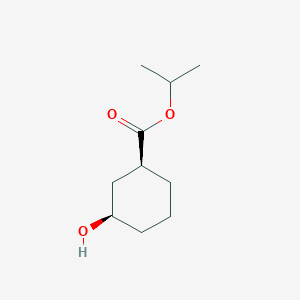
Isopropyl cis-3-hydroxycyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (1S,3R)-3-hydroxycyclohexane-1-carboxylate is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a hydroxy group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (1S,3R)-3-hydroxycyclohexane-1-carboxylate typically involves the esterification of (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of propan-2-yl (1S,3R)-3-hydroxycyclohexane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to improve the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of renewable solvents, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (1S,3R)-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other chromium-based oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (1S,3R)-3-oxocyclohexane-1-carboxylate.
Reduction: Formation of (1S,3R)-3-hydroxycyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl (1S,3R)-3-hydroxycyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl (1S,3R)-3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-1-hexyl-3-(propan-2-yl)cyclohexane: Similar structure but lacks the hydroxy and carboxylate groups.
(1S,3R)-3-hydroxycyclohexane-1-carboxylic acid: The parent acid of the ester.
Propan-2-yl (1S,3R)-3-oxocyclohexane-1-carboxylate: The oxidized form of the compound.
Uniqueness
Propan-2-yl (1S,3R)-3-hydroxycyclohexane-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
propan-2-yl (1S,3R)-3-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h7-9,11H,3-6H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
DBBXNLQKVHOCBM-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H]1CCC[C@H](C1)O |
Canonical SMILES |
CC(C)OC(=O)C1CCCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


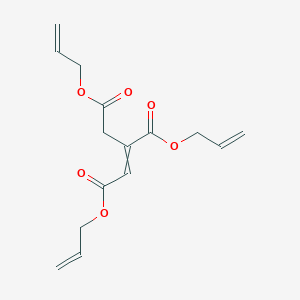
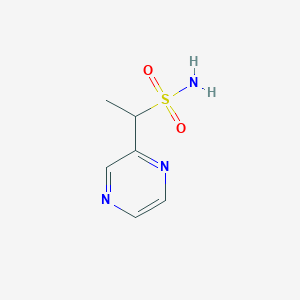
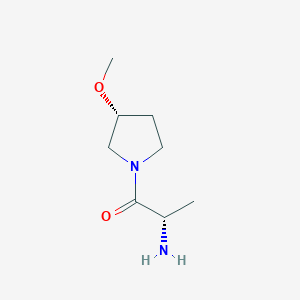
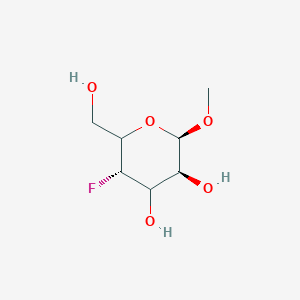
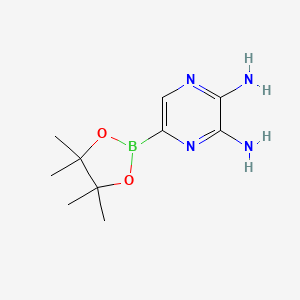
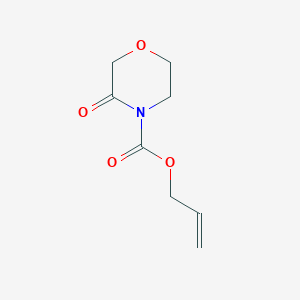
![tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate](/img/structure/B11752811.png)
![tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B11752817.png)
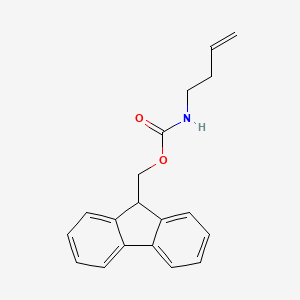

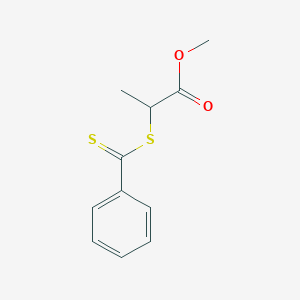
![(7R,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride](/img/structure/B11752835.png)
![(8S)-1,2,3,4,8,9-Hexahydro-4,4,8-trimethylphenanthro[3,2-b]furan-7,11-dione](/img/structure/B11752854.png)
